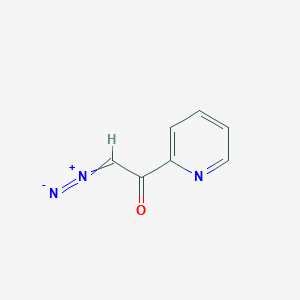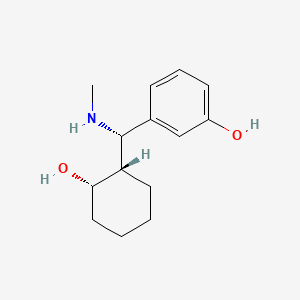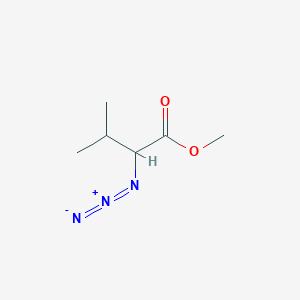
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate is a chemical compound with the molecular formula C7H5N3O It is known for its unique structure, which includes a diazonium group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate typically involves the diazotization of 2-aminopyridine. This process includes the reaction of 2-aminopyridine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: These reactions often use phenols or aromatic amines as coupling partners, with the reaction medium being slightly acidic to neutral.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated pyridines, hydroxypyridines, and aminopyridines.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The main product is the corresponding amine.
Scientific Research Applications
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Industry: It is used in the production of azo dyes, which are important in textile and printing industries.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo bond.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate: Similar structure but with the diazonium group attached to the 4-position of the pyridine ring.
2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate: Contains an additional dioxopyrrolidinyl group.
Uniqueness
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Properties
CAS No. |
83308-31-0 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-diazo-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-3-1-2-4-9-6/h1-5H |
InChI Key |
YGPKEGAGPNUVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)









![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)



